
2-(Butan-2-yl)-4-chlorooxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yl)-4-chlorooxane is an organic compound characterized by a six-membered oxane ring with a butan-2-yl group and a chlorine atom attached to it. This compound falls under the category of substituted oxanes, which are cyclic ethers with various substituents that can significantly alter their chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-4-chlorooxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-1-butanol with butan-2-yl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions: 2-(Butan-2-yl)-4-chlorooxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a dechlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxane oxides or ketones.
Reduction: Dechlorinated oxane derivatives.
Substitution: Various substituted oxanes depending on the nucleophile used.
科学的研究の応用
2-(Butan-2-yl)-4-chlorooxane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Butan-2-yl)-4-chlorooxane involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the nature of the target and the context of its application.
類似化合物との比較
2-(Butan-2-yl)-4-methyloxane: Similar structure but with a methyl group instead of a chlorine atom.
2-(Butan-2-yl)-4-fluorooxane: Fluorine atom replaces the chlorine atom, leading to different chemical properties.
2-(Butan-2-yl)-4-bromooxane: Bromine atom instead of chlorine, affecting reactivity and applications.
Uniqueness: 2-(Butan-2-yl)-4-chlorooxane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
特性
CAS番号 |
111268-71-4 |
|---|---|
分子式 |
C9H17ClO |
分子量 |
176.68 g/mol |
IUPAC名 |
2-butan-2-yl-4-chlorooxane |
InChI |
InChI=1S/C9H17ClO/c1-3-7(2)9-6-8(10)4-5-11-9/h7-9H,3-6H2,1-2H3 |
InChIキー |
RJEVNMYBASAHSR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1CC(CCO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



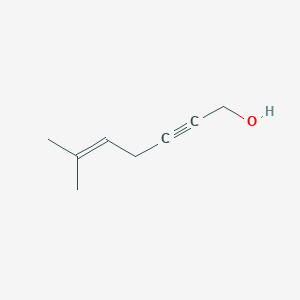

![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
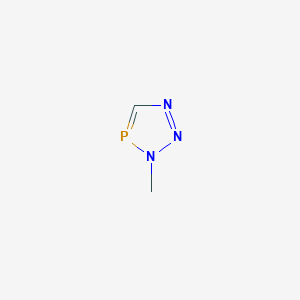
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
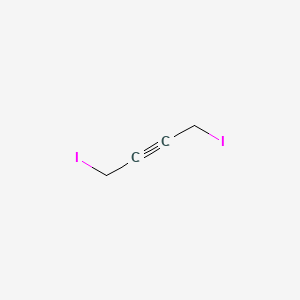
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
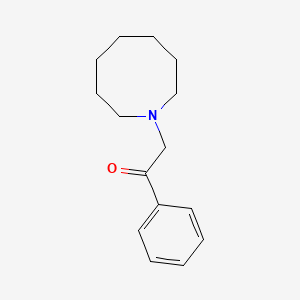
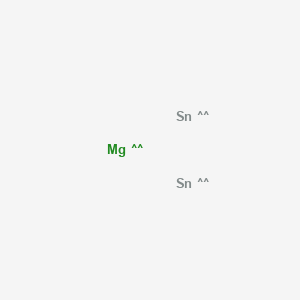
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)


